molecular formula C16H16F3NO B13822685 2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline

2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline

Katalognummer: B13822685
Molekulargewicht: 295.30 g/mol
InChI-Schlüssel: IMNSNTCCILGADX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzenamine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes and receptors, modulating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C16H16F3NO

Molekulargewicht

295.30 g/mol

IUPAC-Name

2-methoxy-5-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]aniline

InChI

InChI=1S/C16H16F3NO/c1-11-6-7-15(21-2)14(8-11)20-10-12-4-3-5-13(9-12)16(17,18)19/h3-9,20H,10H2,1-2H3

InChI-Schlüssel

IMNSNTCCILGADX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC(=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.